molecular formula C8H21N3 B086762 Dimethyldipropylenetriamine CAS No. 10563-29-8

Dimethyldipropylenetriamine

Cat. No. B086762
CAS RN: 10563-29-8
M. Wt: 159.27 g/mol
InChI Key: OMKZWUPRGQMQJC-UHFFFAOYSA-N
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Description

Dimethyldipropylenetriamine, while not directly covered in the available literature, shares characteristics with compounds involving dimethyl groups and polyamine structures. Research in this area often focuses on the synthesis, structural analysis, and functional properties of related compounds, providing a basis for understanding their physical and chemical behaviors.

Synthesis Analysis

The synthesis of compounds similar to Dimethyldipropylenetriamine involves complex reactions, including the formation of dimers and coordination polymers. For example, the synthesis of [Cu2(dpt)2Cl2]Cl2, where dpt represents dipropylenetriamine, highlights the intricate processes involved in creating compounds with specific magnetic properties (Rodríguez et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant complexity. For instance, compounds with dimethyl groups and triamine structures demonstrate various geometric arrangements, influencing their physical and chemical properties. The structure of dimethyltin compounds, such as dimethyltin chloride N,N-dimethyldithiocarbamate, reveals a distorted trigonal bipyramidal coordination (Furue et al., 1970).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functionality to Dimethyldipropylenetriamine show a range of behaviors, from forming chelates with heavy metals to participating in Baeyer–Villiger oxidation reactions. The study of poly(dimethyldiallylammonium chloride-co-acrylamide)-graft-triethylenetetramine-dithiocarbamate showcases the removal performance towards heavy metal ions, highlighting the chemical reactivity of such compounds (Liu et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as liquid crystalline phases, are influenced by the molecular structure and the nature of substituents. Research on salicylaldimine-based dimers demonstrates how the length of terminal alkyl chains and the central part's structure affect liquid crystalline behaviors (Achten et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are critical for understanding the functional applications of these compounds. For instance, the sulfonated Schiff base dimethyltin(IV) coordination polymer's synthesis and its application as a catalyst in Baeyer–Villiger oxidation underlines the versatility of such compounds in catalysis (Martins et al., 2016).

Scientific Research Applications

  • Gene Delivery : A study by Shen et al. (2013) discusses the development of a biodegradable cationic polymer for gene delivery, which mimics polyethylenimine. This polymer, grafted with N,N-dimethyldipropylenetriamine, demonstrated effective transfection ability and biocompatibility, suggesting its potential for clinical gene delivery.

  • Neuroprotection in Neuroinflammation : Linker et al. (2011) researched the effects of dimethyl fumarate, which is processed into monomethyl fumarate, on neuroinflammation and neuroprotection. Their study, published in "Brain: A Journal of Neurology", found that dimethyl fumarate activates the Nrf2 antioxidant pathway, offering potential neuroprotective effects for multiple sclerosis treatment.

  • Insomnia Treatment : Xiao et al. (2018) in "Life Sciences" explored the use of jujubosides from Semen Ziziphi Spinosae (SZSJ) for treating insomnia. Their study suggests that SZSJ protects against insomnia by decreasing asymmetric dimethylarginine (ADMA) levels and improving dimethylarginine dimethylaminohydrolase (DDAH) production in sleep-deprived rats.

  • Cardiovascular Disease Risk : A study by Willeit et al. (2015) in the "Journal of the American Heart Association" indicates that asymmetric dimethylarginine (ADMA) is associated with cardiovascular disease outcomes. Elevated ADMA levels were found to correlate with increased risk, suggesting its potential as a diagnostic marker for cardiovascular risk assessment.

Safety And Hazards

N,N-Dimethyldipropylenetriamine is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033445
Record name Dimethyldipropylenetriamine
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldipropylenetriamine

CAS RN

10563-29-8
Record name Dimethyldipropylenetriamine
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Record name Dimethyldipropylenetriamine
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Record name 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-
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Record name Dimethyldipropylenetriamine
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Record name N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
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Record name DIMETHYLDIPROPYLENETRIAMINE
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Synthesis routes and methods

Procedure details

216 g of N,N-dimethyl-N'-(β-cyanoethyl)-1,3-diaminopropane are hydrogenated in 216 ml of isopropanol in the presence of 140 g of gaseous ammonia and 13 g of Raney nickel in an autoclave at 120° C. and under an initial pressure of 80 atmospheres until the pressure remains constant, which is already the case after 30 minutes. The catalyst is filtered off with suction, the filtrate is concentrated in a rotary evaporator and the residue is distilled through a packed column. Yield: 205.7 g (92.8%); boiling point 121° C./11 mm Hg.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
216 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
G Liu, W Nguyen, A Henni - AIChE Journal, 2023 - Wiley Online Library
… N, N-dimethyldipropylenetriamine values were higher than those of N-(2-aminoethyl)-1,3-propanediamine but lower than those of 3,3’Diamino-N-methyldipropylamine. Although …
Number of citations: 1 aiche.onlinelibrary.wiley.com
Z Zhang, ZB Tan, CY Hong, DC Wu, YZ You - Polymer Chemistry, 2016 - pubs.rsc.org
… When diethylenetriamine was used instead of N,N-dimethyldipropylenetriamine in the … was used instead of N,N-dimethyldipropylenetriamine, we used 1 H NMR and 13 C NMR to trace …
Number of citations: 46 pubs.rsc.org
FX Shen, K Pramanik, P Brandão, YQ Zhang… - Dalton …, 2020 - pubs.rsc.org
… In the present work, we have used a Schiff base ligand (HL, Scheme 1), which is formed by a reaction between 4-chloro-2,6-diformylphenol and N,N-dimethyldipropylenetriamine, for …
Number of citations: 18 pubs.rsc.org
A Panja, NC Jana, S Adak, P Brandão… - New Journal of …, 2017 - pubs.rsc.org
… Schiff base derived from N,N-dimethyldipropylenetriamine is available in the literature. In this … ) derived from N,N-dimethyldipropylenetriamine and salicylaldehyde has been reacted with …
Number of citations: 35 pubs.rsc.org
M Patra, P Brandão, AP Pikul, S Adak… - ChemistrySelect, 2020 - Wiley Online Library
… with N,N-dimethyldipropylenetriamine is capable to stabilize ferromagnetically coupled … reaction of N,N-dimethyldipropylenetriamine and 5-bromosalicylaldehyde was reacted with …
J Shen, DJ Zhao, W Li, QL Hu, QW Wang, FJ Xu… - Biomaterials, 2013 - Elsevier
The low toxicity and efficient gene delivery of polymeric vectors remain the major barrier to the clinical application of non-viral gene therapy. Here, we present a poly-d, l-succinimide (PSI…
Number of citations: 48 www.sciencedirect.com
NC Jana, P Brandão, A Frontera, A Panja - Dalton Transactions, 2020 - pubs.rsc.org
… -dimethyldipropylenetriamine. Moreover, only few Schiff base ligands are known to derive from N,N-dimethyldipropylenetriamine … N,N-dimethyldipropylenetriamine, and report herein the …
Number of citations: 14 pubs.rsc.org
S Sharma, S Mazumdar, KS Italiya, T Date… - Molecular …, 2018 - ACS Publications
… dimethyldipropylenetriamine has been reported earlier wherein it was shown that copolymers containing N,N-dimethyldipropylenetriamine … N-dimethyldipropylenetriamine cationic chain …
Number of citations: 28 pubs.acs.org
A Panja, NC Jana, P Brandão - New Journal of Chemistry, 2017 - pubs.rsc.org
… , namely N,N-dimethyldipropylenetriamine, may produce N 4 … from N,N-dimethyldipropylenetriamine is available in the literature… from N,N-dimethyldipropylenetriamine and o-vanillin was …
Number of citations: 32 pubs.rsc.org
VA Trofimov, VG Spirkin, MV Shkoda… - … and technology of fuels …, 1996 - Springer
… The materials used in the synthesis were technical-grade oleic acid, a C17-C20 fraction of primary amines, diethylenetriamine, and N,N-dimethyldipropylenetriamine. Oleic acid amides …
Number of citations: 6 link.springer.com

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